molecular formula C23H21N3O B11660235 N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzamide

N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzamide

Cat. No.: B11660235
M. Wt: 355.4 g/mol
InChI Key: YBWYNZYVVYWBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1-benzyl-2-methylbenzimidazol-5-yl)-4-methylbenzamide

InChI

InChI=1S/C23H21N3O/c1-16-8-10-19(11-9-16)23(27)25-20-12-13-22-21(14-20)24-17(2)26(22)15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,27)

InChI Key

YBWYNZYVVYWBDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    N-Benzylation: The benzodiazole core is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the reaction of the N-benzylated benzodiazole with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZAMIDE would depend on its specific biological target. Generally, benzodiazoles exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole.

    Benzamide Derivatives: Compounds like N-(2-methylphenyl)benzamide and N-(4-chlorophenyl)benzamide.

Uniqueness

N-(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZAMIDE is unique due to its specific substitution pattern and the presence of both benzodiazole and benzamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.